Chlorohydroxytriphenylantimony

Description

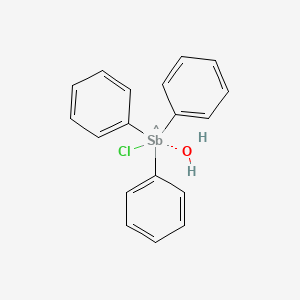

Chlorohydroxytriphenylantimony is an organoantimony compound with the molecular formula (C₆H₅)₃SbClOH, featuring a central antimony atom bonded to three phenyl groups, one chlorine atom, and one hydroxyl group. This compound belongs to the broader class of triphenylantimony derivatives, which are characterized by their diverse substituents and applications in coordination chemistry, catalysis, and materials science. The presence of both chlorine and hydroxyl groups distinguishes it from simpler triphenylantimony analogs, influencing its reactivity, solubility, and structural properties .

Properties

CAS No. |

36368-97-5 |

|---|---|

Molecular Formula |

C18H17ClOSb |

Molecular Weight |

406.5 g/mol |

InChI |

InChI=1S/3C6H5.ClH.H2O.Sb/c3*1-2-4-6-5-3-1;;;/h3*1-5H;1H;1H2;/q;;;;;+1/p-1 |

InChI Key |

YRELYGKGPWAXGB-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)[Sb](C2=CC=CC=C2)(C3=CC=CC=C3)Cl.O |

Origin of Product |

United States |

Preparation Methods

The synthesis of chlorohydroxytriphenylantimony involves the reaction of bis(2,6-dichlorophenoxo)triphenylantimony with triphenylantimony dichloride . This reaction yields chloro(2,6-dichlorophenoxo)triphenylantimony. Another method involves the preparation of 2,6-dichlorophenoxotetraphenylantimony from pentaphenylantimony and bis(2,6-dichlorophenoxo)triphenylantimony . The antimony atoms in these compounds exhibit a distorted trigonal-bipyramidal coordination .

Chemical Reactions Analysis

Chlorohydroxytriphenylantimony undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It catalyzes isomerization reactions that contribute to the biosynthesis of steroid hormones . Common reagents and conditions used in these reactions include organic solvents and specific temperature and pressure conditions to facilitate the desired transformations . The major products formed from these reactions include various organometallic compounds and derivatives of benzene .

Scientific Research Applications

Chlorohydroxytriphenylantimony has several scientific research applications. In chemistry, it is used as a reagent in organic synthesis and catalysis . In biology and medicine, it is studied for its potential effects on enzymes involved in glycogenolysis and gluconeogenesis pathways . Additionally, it is used in industrial applications as an antioxidant at high temperatures .

Mechanism of Action

The mechanism of action of chlorohydroxytriphenylantimony involves its interaction with enzymes and molecular targets within biological systems. It is suggested that antimony, the central element in the compound, affects circulating glucose by interfering with enzymes of the glycogenolysis and gluconeogenesis pathways . The exact molecular targets and pathways involved remain under investigation, but the myocardium is identified as a potential target of antimony toxicity .

Comparison with Similar Compounds

The following sections provide a detailed comparison of Chlorohydroxytriphenylantimony with structurally related organoantimony compounds, supported by experimental data and research findings.

Physical and Chemical Properties

A comparative analysis of key properties is summarized in Table 1.

Table 1: Comparative Properties of Triphenylantimony Derivatives

*Estimated based on analogous compounds with polar substituents.

Key Observations:

- Molecular Weight and Polarity : this compound’s molecular weight (405.53) is higher than Triphenylantimony (353.07) due to the addition of Cl and OH groups. These substituents increase polarity, though solubility remains low in water (<0.1 g/L) due to the dominant hydrophobic phenyl groups.

- Melting Point : The estimated melting point (~150–160°C) is significantly higher than Triphenylantimony’s 52–54°C, attributed to hydrogen bonding from the hydroxyl group and dipole interactions from chlorine .

- Chlorine may participate in nucleophilic substitution, while the hydroxyl group enables hydrogen bonding or acid-base reactions, distinguishing it from inert analogs like Triphenylantimony oxide .

Structural Features

Crystallographic studies of similar compounds reveal how substituents influence molecular geometry:

- This compound : Likely adopts a trigonal bipyramidal geometry, with Cl and OH occupying axial positions. This configuration is inferred from analogs like Triphenylantimony(V) complexes with arylcarbonyloxy ligands, which form 1D polymeric chains or 3D frameworks via intermolecular interactions .

- Triphenylantimony Oxide : The oxide group creates a more compact structure, with shorter Sb–O bond lengths (1.98–2.02 Å) compared to Sb–Cl/OH bonds (~2.35–2.45 Å) .

- Chelated Derivatives : Compounds like Bis(2-hydroxybenzaldehyde oximato)triphenylantimony(V) exhibit enhanced stability due to chelation, a feature absent in this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.